molecular formula C44H48ClN5O11 B1667761 Batefenterol Succinate CAS No. 945905-37-3

Batefenterol Succinate

Cat. No. B1667761
M. Wt: 858.3 g/mol
InChI Key: BDWHLFQPZLPCIZ-XLQCLRHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Batefenterol Succinate is a first-in-class inhaled bifunctional bronchodilator possessing muscarinic receptor antagonist and β2-adrenoceptor agonist properties.

Scientific Research Applications

  • Pharmacokinetics and Excretion Batefenterol, a bifunctional molecule for chronic obstructive pulmonary disease (COPD) treatment, has been studied for its pharmacokinetics and excretion. A study found that batefenterol has low systemic bioavailability after inhalation and oral administration, with high fecal excretion and low urinary excretion (Ambery et al., 2018).

  • Efficacy in COPD Patients A randomized dose-finding study of batefenterol in COPD patients revealed significant improvements in lung function compared to placebo. The study suggested that batefenterol 300 µg might be the optimal dose for future studies (Crim et al., 2019).

  • Development of Batefenterol The discovery and optimization of batefenterol as a dual pharmacology muscarinic antagonist and β2-agonist are discussed in a study highlighting its successful application in a phase 2b trial for moderate to severe COPD (Hughes et al., 2015).

  • Pharmacokinetics and Pharmacodynamics A study on the population pharmacokinetics and pharmacodynamics of batefenterol in COPD patients found no clear relationship between plasma drug levels and key cardiac-related safety parameters, aiding in dose selection for development (Ambery et al., 2015).

  • Safety and Tolerability The safety and tolerability of batefenterol were evaluated in a randomized study, where it was found to be non-inferior to placebo for change from baseline in heart rate, with no new clinically relevant general or cardiovascular safety signals (Crim et al., 2020).

  • Pharmacokinetics with Fluticasone Furoate Research on the pharmacokinetics of batefenterol when administered alone or in combination with fluticasone furoate found that plasma batefenterol area under the curve and maximum plasma concentration were similar for all treatments containing batefenterol (Ambery et al., 2018).

  • Pharmacokinetic Comparison A study comparing pharmacokinetics of inhaled batefenterol and fluticasone furoate given alone or in combination found that fluticasone furoate exposure was reduced when administered in combination with batefenterol compared with fluticasone furoate alone (Ambery et al., 2016).

properties

CAS RN

945905-37-3

Product Name

Batefenterol Succinate

Molecular Formula

C44H48ClN5O11

Molecular Weight

858.3 g/mol

IUPAC Name

butanedioic acid;[1-[3-[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate

InChI

InChI=1S/C40H42ClN5O7.C4H6O4/c1-52-36-22-33(31(41)21-26(36)23-42-24-35(48)29-11-13-34(47)39-30(29)12-14-37(49)45-39)43-38(50)17-20-46-18-15-27(16-19-46)53-40(51)44-32-10-6-5-9-28(32)25-7-3-2-4-8-25;5-3(6)1-2-4(7)8/h2-14,21-22,27,35,42,47-48H,15-20,23-24H2,1H3,(H,43,50)(H,44,51)(H,45,49);1-2H2,(H,5,6)(H,7,8)/t35-;/m0./s1

InChI Key

BDWHLFQPZLPCIZ-XLQCLRHOSA-N

Isomeric SMILES

COC1=CC(=C(C=C1CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O

SMILES

COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O

Canonical SMILES

COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSK-961081D;  TD5959;  TD 5959;  TD-5959;  MABA;  Batefenterol succinate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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